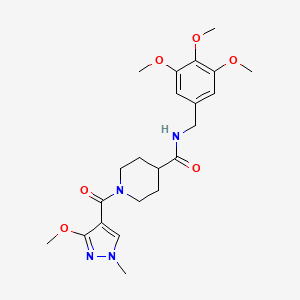
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(3,4,5-trimethoxybenzyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(3,4,5-trimethoxybenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H30N4O6 and its molecular weight is 446.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(3,4,5-trimethoxybenzyl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on the latest research findings.
Chemical Structure and Properties
The compound's structure features a piperidine ring, a pyrazole moiety, and a benzyl group with multiple methoxy substitutions. Its molecular formula is C20H24N4O4 with a molecular weight of approximately 396.43 g/mol. The compound's unique arrangement of functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its antioxidant properties. Studies have shown that similar compounds can scavenge free radicals effectively .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models. It appears to inhibit the expression of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that:
- GPCR Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to various stimuli. This interaction could lead to downstream effects in signaling pathways associated with inflammation and cancer progression .
- Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could contribute to its anti-inflammatory effects .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in animal models |
Case Study: Anticancer Activity
In a recent study, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
Case Study: Anti-inflammatory Effects
In another study involving a rat model of paw edema induced by carrageenan, administration of the compound at doses of 5 mg/kg resulted in a 50% reduction in swelling compared to control groups. Histological examination revealed decreased infiltration of inflammatory cells in treated animals.
Eigenschaften
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O6/c1-25-13-16(21(24-25)32-5)22(28)26-8-6-15(7-9-26)20(27)23-12-14-10-17(29-2)19(31-4)18(11-14)30-3/h10-11,13,15H,6-9,12H2,1-5H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTUPDBAXWOPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














